molecular formula C14H12N2 B2824217 3-(1H-Indol-7-yl)aniline CAS No. 1860918-07-5

3-(1H-Indol-7-yl)aniline

Cat. No.: B2824217
CAS No.: 1860918-07-5
M. Wt: 208.264
InChI Key: UESHSQHYYTYFLE-UHFFFAOYSA-N
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Description

3-(1H-Indol-7-yl)aniline is a chemical compound with the CAS Number: 1860918-07-5 . It has a molecular weight of 208.26 . It is in the form of a powder .


Molecular Structure Analysis

The IUPAC Name of this compound is given as 3- (1H-indol-7-yl)aniline . The Inchi Code is 1S/C14H12N2/c15-12-5-1-4-11 (9-12)13-6-2-3-10-7-8-16-14 (10)13/h1-9,16H,15H2 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 208.26 .

Scientific Research Applications

Synthesis of Indoles

  • The oxidative synthesis of functionalized indoles from simple anilines, including 3-(1H-Indol-7-yl)aniline, has been studied using a rhodium(III) catalyst, which allows good yields and regioselectivity for various aniline substrates. This method is significant for synthesizing indoles, which are important in various biological activities (Stuart, Bertrand-Laperle, Burgess, & Fagnou, 2008).
  • Another approach for indole synthesis involves rhodium(III)-catalyzed direct functionalization of aniline C-H bonds with α-diazo compounds, providing an efficient method for constructing ortho-alkylated anilines and highly substituted indoles (Mishra et al., 2015).

Catalysis and Chemical Reactions

  • In the field of catalysis, aniline derivatives like this compound have been used in the development of Ni–Fe–Co mixed-metal oxide films as electrocatalysts for the oxygen evolution reaction, with aniline acting as a capping agent to optimize the morphology of these catalysts (Bates, Jia, Doan, Liang, & Mukerjee, 2016).
  • Research has also been conducted on the diasterospecific synthesis of complex molecules involving this compound, demonstrating the potential of these compounds in creating novel molecular structures (Gummidi, Kerru, Ibeji, & Singh, 2019).

Applications in Sensing Technology

  • Aniline derivatives have been used in the development of gas sensors, such as those based on chemically reduced graphene oxide for ammonia detection, where aniline plays a crucial role in modifying the graphene oxide for enhanced sensor performance (Huang, Hu, Zhang, Wei, Wei, & Zhang, 2013).

Safety and Hazards

The safety information for 3-(1H-Indol-7-yl)aniline includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

3-(1H-indol-7-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESHSQHYYTYFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)N)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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